molecular formula C12H17ClN2O B8423323 3-amino-N-(2-chlorobenzyl)-2,2-dimethylpropanamide

3-amino-N-(2-chlorobenzyl)-2,2-dimethylpropanamide

Cat. No. B8423323
M. Wt: 240.73 g/mol
InChI Key: DMELZIMMOWKBLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-N-(2-chlorobenzyl)-2,2-dimethylpropanamide is a useful research compound. Its molecular formula is C12H17ClN2O and its molecular weight is 240.73 g/mol. The purity is usually 95%.
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properties

Product Name

3-amino-N-(2-chlorobenzyl)-2,2-dimethylpropanamide

Molecular Formula

C12H17ClN2O

Molecular Weight

240.73 g/mol

IUPAC Name

3-amino-N-[(2-chlorophenyl)methyl]-2,2-dimethylpropanamide

InChI

InChI=1S/C12H17ClN2O/c1-12(2,8-14)11(16)15-7-9-5-3-4-6-10(9)13/h3-6H,7-8,14H2,1-2H3,(H,15,16)

InChI Key

DMELZIMMOWKBLV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN)C(=O)NCC1=CC=CC=C1Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of N-(2-chlorobenzyl)-3-(1,3-dioxoisoindolin-2-yl)-2,2-dimethylpropanamide (0.50 g, 1.35 mmol) in methanol (5 mL) was added hydrazine (423 μL, 13.5 mmol, 10 equiv.). The reaction mixture was stirred overnight. The crude mixture was concentrated. The resulting residue was dried in vacuum to give 3-amino-N-(2-chlorobenzyl)-2,2-dimethylpropanamide, which was used without further purification. LRMS (M+H+) m/z 241.1.
Name
N-(2-chlorobenzyl)-3-(1,3-dioxoisoindolin-2-yl)-2,2-dimethylpropanamide
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
423 μL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

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CC(C)(CN1C(=O)c2ccccc2C1=O)C(=O)NCc1ccccc1Cl
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reactant
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reactant
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